T-705RTP (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-705RTP (sodium) is the triphosphate form of favipiravir, an antiviral compound primarily known for its activity against RNA viruses. Favipiravir is converted into T-705RTP within cells, where it mimics natural nucleotides and inhibits RNA-dependent RNA polymerase, a key enzyme in viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of T-705RTP (sodium) involves the phosphorylation of favipiravir. The process typically includes the following steps:
Phosphorylation: Favipiravir is phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Purification: The resulting triphosphate is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods: Industrial production of T-705RTP (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Types of Reactions:
Substitution Reactions: T-705RTP can undergo substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride, phosphoryl chloride.
Bases: Triethylamine, pyridine.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products:
Monophosphate and Diphosphate Forms: Hydrolysis of T-705RTP results in the formation of these products.
Scientific Research Applications
T-705RTP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in RNA viruses.
Medicine: Explored as a potential antiviral treatment for diseases caused by RNA viruses, including influenza and COVID-19.
Industry: Utilized in the development of antiviral drugs and screening of antiviral properties in various viral strains .
Mechanism of Action
T-705RTP (sodium) exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). Upon entry into the cell, favipiravir is converted into T-705RTP, which mimics natural nucleotides. This incorporation into the viral RNA chain leads to premature termination of RNA synthesis, effectively halting viral replication. The compound is selective for viral polymerases and does not significantly affect host cell DNA or RNA synthesis .
Comparison with Similar Compounds
T-1105: Another pyrazinecarboxamide derivative with antiviral activity.
T-1106: Similar to T-705, with modifications to enhance its antiviral properties.
Comparison:
T-705RTP vs. T-1105 and T-1106: While all three compounds exhibit antiviral activity, T-705RTP is unique in its specific inhibition of RNA-dependent RNA polymerase.
T-705RTP (sodium) stands out due to its potent and selective inhibition of viral RNA polymerase, making it a valuable compound in antiviral research and drug development.
Properties
Molecular Formula |
C10H12FN3Na3O15P3 |
---|---|
Molecular Weight |
595.10 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1 |
InChI Key |
CFMWUTASDBAFHM-WWLFAJFDSA-K |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.